2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a benzimidazole ring, a benzyloxy group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole ring, followed by the introduction of the sulfanyl group. The benzyloxy group is then attached, and finally, the oxadiazole ring is introduced. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can yield amines .
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or disrupt protein-protein interactions, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid
- 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
- 1-methyl-1H-imidazol-2-ylsulfanyl-acetylamino-benzenesulfonic acid
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities.
Properties
Molecular Formula |
C18H15N5O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenylmethoxy-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H15N5O3S/c24-15(11-27-18-19-13-8-4-5-9-14(13)20-18)21-16-17(23-26-22-16)25-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)(H,21,22,24) |
InChI Key |
LEYKYIGAOIHZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NON=C2NC(=O)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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